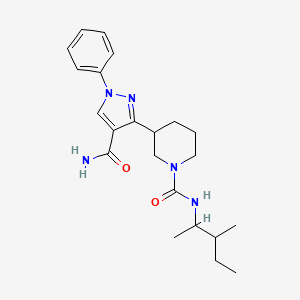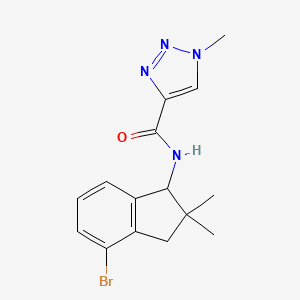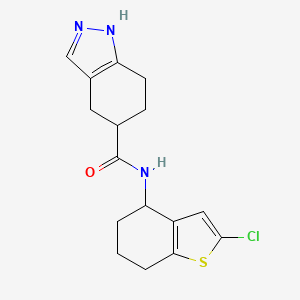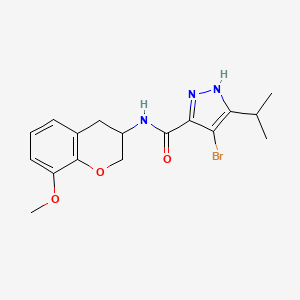![molecular formula C15H28N2O4S B7060488 1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7060488.png)
1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonylpropanoyl group and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethanolamine under acidic conditions. The methylsulfonylpropanoyl group is then introduced via a sulfonylation reaction using methylsulfonyl chloride and a suitable base such as triethylamine. Finally, the dimethylpropanone moiety is attached through a Friedel-Crafts acylation reaction using dimethylpropanoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfonylpropanoyl group may enhance the compound’s binding affinity and specificity, while the dimethylpropanone moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one: Unique due to its specific substitution pattern and combination of functional groups.
Piperazine derivatives: Commonly used in medicinal chemistry for their bioactivity.
Sulfonyl compounds: Known for their role in pharmaceuticals as enzyme inhibitors or receptor modulators.
Ketone-containing compounds: Widely used in organic synthesis and drug design.
Uniqueness
This compound stands out due to its unique combination of a piperazine ring, a methylsulfonylpropanoyl group, and a dimethylpropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3,3-dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-14(2,3)13(19)16-8-9-17(15(4,5)11-16)12(18)7-10-22(6,20)21/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFDECQDNZFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)CCS(=O)(=O)C)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)furan-2-sulfonamide](/img/structure/B7060409.png)
![3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B7060422.png)
![1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide](/img/structure/B7060424.png)
![N,N-dimethyl-5-[[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]amino]methyl]pyrimidin-2-amine](/img/structure/B7060430.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine](/img/structure/B7060434.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7060442.png)
![4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B7060450.png)

![oxolan-2-ylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B7060473.png)
![3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[1-(3-hydroxyphenyl)ethyl]-1-methylurea](/img/structure/B7060474.png)
![1-Methyl-4-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]pyrrole-2-carboxamide](/img/structure/B7060482.png)


